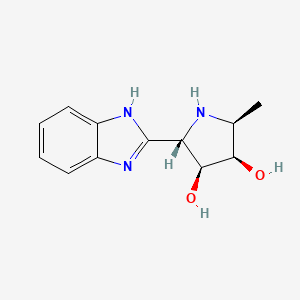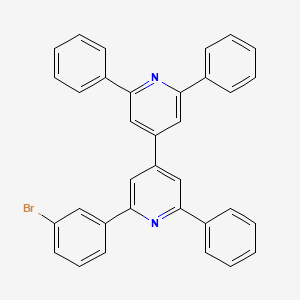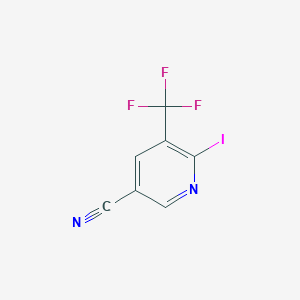
6-Iodo-5-(trifluoromethyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodo-5-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H2F3IN2 and a molecular weight of 298.0 g/mol . This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a nicotinonitrile core. It is used in various fields of scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
6-Iodo-5-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents and conditions used in these reactions include catalysts, solvents, and temperature control. The major products formed depend on the specific reaction pathway and conditions employed .
Wissenschaftliche Forschungsanwendungen
6-Iodo-5-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 6-Iodo-5-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The presence of the iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological activities and chemical reactions, making the compound valuable in various research applications .
Vergleich Mit ähnlichen Verbindungen
6-Iodo-5-(trifluoromethyl)nicotinonitrile can be compared with other similar compounds, such as:
6-Chloro-5-(trifluoromethyl)nicotinonitrile: Similar structure but with a chlorine atom instead of iodine.
5-(Trifluoromethyl)nicotinonitrile: Lacks the iodine atom, affecting its reactivity and applications.
6-Bromo-5-(trifluoromethyl)nicotinonitrile: Contains a bromine atom, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of iodine and trifluoromethyl groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C7H2F3IN2 |
|---|---|
Molekulargewicht |
298.00 g/mol |
IUPAC-Name |
6-iodo-5-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H2F3IN2/c8-7(9,10)5-1-4(2-12)3-13-6(5)11/h1,3H |
InChI-Schlüssel |
YKULXRQVINCMNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C(F)(F)F)I)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


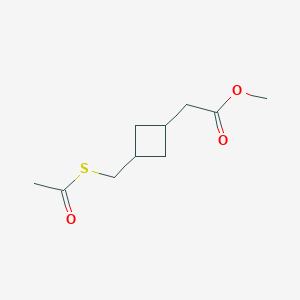
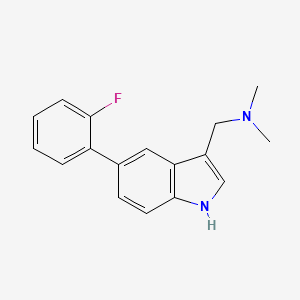
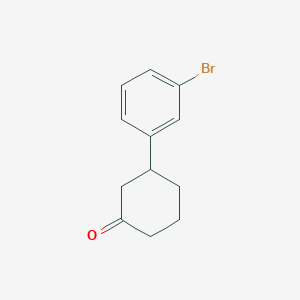
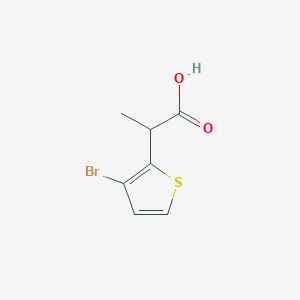
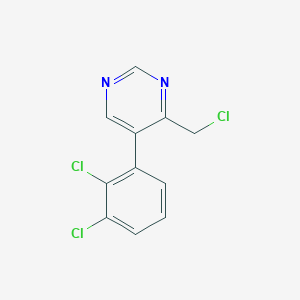
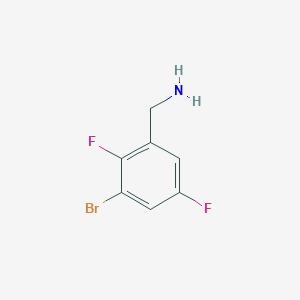
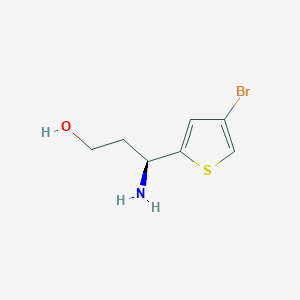
![3-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13089281.png)
![2-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089292.png)
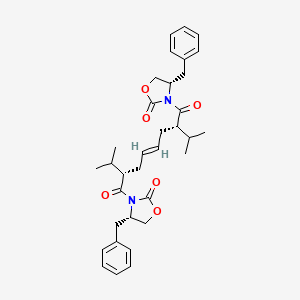
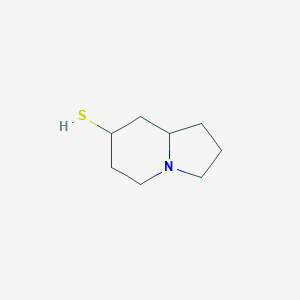
![1,2-bis[4-(4-phenylphenyl)phenyl]ethanone](/img/structure/B13089300.png)
